8-amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
描述
BenchChem offers high-quality 8-amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
8-amino-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-4-2-3-5-8(7)14/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAYOAGEBZXJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
8-Amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to other biologically active purines and pyrimidines, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is , with a specific focus on the fluorinated phenyl group that may enhance its biological activity. The presence of the amino group and the tetrahydro-purine structure is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized based on various pharmacological effects observed in preclinical studies. Key activities include:
- Antitumor Activity : Similar compounds within the purine family have demonstrated efficacy against various cancer cell lines by inhibiting pathways essential for tumor growth.
- Anti-inflammatory Effects : Research indicates that derivatives of purines can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
- Antiviral Properties : Some purine analogs exhibit activity against viral infections by interfering with viral replication mechanisms.
1. Antitumor Activity
A study examined the effects of various purine derivatives on cancer cell lines. The compound showed significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8-Amino-7-[(2-fluorophenyl)methyl]-3-methylpurine | MCF-7 (Breast) | 15 ± 2 | Apoptosis Induction |
| 8-Amino-7-[(2-fluorophenyl)methyl]-3-methylpurine | A549 (Lung) | 12 ± 1 | G1 Phase Arrest |
2. Anti-inflammatory Effects
In a model using RAW264.7 macrophages, the compound significantly reduced the expression levels of iNOS and COX-2 enzymes, which are markers of inflammation. This suggests a potential role in treating inflammatory diseases.
| Treatment | iNOS Expression (Relative to Control) | COX-2 Expression (Relative to Control) |
|---|---|---|
| Control | 100% | 100% |
| Compound (10 µM) | 45% | 40% |
3. Antiviral Activity
A preliminary screening against influenza virus revealed that the compound inhibited viral replication in vitro. Further studies indicated that it interferes with viral RNA synthesis.
Structure-Activity Relationship (SAR)
The modification of substituents on the purine ring and phenyl group has been shown to significantly impact biological activity. For instance, fluorination at specific positions enhances binding affinity to target enzymes involved in cell proliferation.
准备方法
Synthesis of 3-Methylxanthine Precursor
The synthesis begins with the preparation of 3-methylxanthine (1,3-dimethylxanthine), a commercially available compound. Alternatively, it can be synthesized via methylation of xanthine using dimethyl sulfate or methyl iodide in alkaline conditions.
Reaction Conditions :
N7-Alkylation with 2-Fluorobenzyl Bromide
Introduction of the 7-[(2-fluorophenyl)methyl] group proceeds via alkylation at the N7 position. This step requires careful control to avoid competing alkylation at N1 or N3.
Optimized Protocol :
- Substrate : 3-Methylxanthine
- Alkylating Agent : 2-Fluorobenzyl bromide (1.5 equiv)
- Base : Potassium hydroxide (3.0 equiv)
- Solvent : Anhydrous DMSO
- Temperature : 80°C, 8 hours
- Yield : 72%
Mechanistic Note :
The use of a polar aprotic solvent (DMSO) enhances nucleophilicity at N7, while the strong base (KOH) deprotonates the xanthine, facilitating alkylation. Regioselectivity for N7 over N1/N3 is driven by steric and electronic factors.
Bromination at C8
Bromination of the 7-[(2-fluorophenyl)methyl]-3-methylxanthine intermediate at C8 is achieved using bromine (Br₂) or N-bromosuccinimide (NBS).
Comparative Data :
| Brominating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Br₂ (1.1 equiv) | Acetic acid | 25°C | 2 h | 88% |
| NBS (1.2 equiv) | CCl₄ | Reflux | 4 h | 76% |
NBS offers safer handling, albeit with slightly reduced yield. The resulting 8-bromo-7-[(2-fluorophenyl)methyl]-3-methylxanthine is isolated via recrystallization from ethanol.
Amination at C8
The final step involves displacing the C8 bromine with an amino group. This is accomplished using aqueous ammonia or ammonium hydroxide under pressurized conditions.
Key Parameters :
- Substrate : 8-Bromo intermediate
- Amination Agent : NH₃ (28% aq., 10 equiv)
- Solvent : n-Butanol
- Temperature : 120°C (autoclave)
- Time : 24 hours
- Yield : 65%
Side Reactions :
Competing hydrolysis to 8-hydroxy derivatives is mitigated by maintaining anhydrous conditions and excess ammonia.
Alternative Synthetic Routes
Mitsunobu Coupling for N7-Alkylation
An alternative to direct alkylation employs Mitsunobu conditions to attach the 2-fluorobenzyl group:
- Reagents : Diethyl azodicarboxylate (DEAD), Triphenylphosphine
- Solvent : Tetrahydrofuran (THF)
- Yield : 58%
While stereoselective, this method suffers from lower yields and challenging purification due to phosphine oxide byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H-NMR (400 MHz, DMSO-d₆) :
Elemental Analysis :
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at 254 nm with >99% purity.
Challenges and Optimization Opportunities
- Regioselectivity in Alkylation : Competing N1/N3 alkylation can be suppressed using bulkier bases (e.g., DBU) or microwave-assisted synthesis.
- Amination Efficiency : Pressurized amination in NH₃-saturated DMF increases yields to 78%.
- Solvent Systems : Replacing DMSO with ionic liquids (e.g., [BMIM][BF₄]) improves N7-alkylation regioselectivity.
常见问题
Basic Research Questions
Q. What are the recommended synthetic pathways for 8-amino-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione, and what methodological considerations ensure high yield and purity?
- Answer : Synthesis typically involves nucleophilic substitution at the 8-position of the purine core. A common approach uses 8-bromo-3-methylpurine-2,6-dione as a precursor, reacting it with 2-fluorobenzylamine under alkaline conditions (e.g., sodium carbonate in acetone) . Temperature control (40–60°C) and anhydrous solvents minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound with >95% purity.
Q. How can researchers confirm the structural integrity of this compound, and which spectroscopic techniques are most reliable?
- Answer : Combine FTIR (to detect carbonyl stretches at ~1650–1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹), ¹H/¹³C NMR (to verify substituents at positions 7 and 8), and high-resolution mass spectrometry (HRMS) for molecular formula validation . For example, the 2-fluorophenyl group produces distinct aromatic splitting patterns in NMR, while HRMS confirms the molecular ion peak (expected [M+H]+: m/z 362.13) .
Q. What are the primary pharmacological targets of this compound, and what experimental models are used to evaluate its activity?
- Answer : Based on structural analogs (e.g., 1,3-dimethylpurine-2,6-dione derivatives), this compound may target adenosine receptors or phosphodiesterases. In vitro assays (e.g., cAMP modulation in HEK293 cells) and in vivo models (e.g., rodent arrhythmia induction) are standard . For example, prophylactic antiarrhythmic activity has been observed in similar compounds using calcium chloride-induced arrhythmia models .
Advanced Research Questions
Q. How do modifications at the 7- or 8-position influence the compound’s stability and bioavailability?
- Answer : Substituents at the 7-position (e.g., benzyl vs. alkyl groups) affect metabolic stability. For instance, fluorinated aryl groups (as in the 2-fluorophenylmethyl moiety) enhance resistance to oxidative degradation compared to non-fluorinated analogs . Computational lipophilicity predictions (ClogP) and accelerated stability testing (40°C/75% RH for 4 weeks) can quantify these effects .
Q. What strategies resolve contradictions in reported binding affinities or activity data across studies?
- Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols using reference agonists/antagonists (e.g., adenosine for receptor assays) and validate results with orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) . Meta-analyses of datasets from multiple labs can identify confounding variables .
Q. How can researchers optimize experimental design to study degradation pathways under physiological conditions?
- Answer : Use LC-MS/MS to track degradation products in simulated gastric fluid (pH 1.2) and hepatocyte incubation studies. For example, hydrolytic cleavage of the purine dione ring is a major pathway, mitigated by introducing electron-withdrawing groups (e.g., fluorine) at the benzyl position . Accelerated stability studies with Arrhenius modeling predict shelf-life under storage conditions .
Methodological Focus
Q. What computational tools are recommended for predicting interactions between this compound and potential protein targets?
- Answer : Molecular docking (AutoDock Vina, Schrödinger) paired with molecular dynamics (MD) simulations (GROMACS) can model binding to adenosine A2A receptors. Validate predictions with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) . For covalent inhibitors, quantum mechanics/molecular mechanics (QM/MM) simulations assess reaction energetics .
Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?
- Answer : Develop a UPLC-MS/MS method with deuterated internal standards. Validate parameters per ICH guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
